molecular formula C11H18O B13747349 3-Allyl-6-methylhept-5-en-2-one CAS No. 2633-95-6

3-Allyl-6-methylhept-5-en-2-one

Cat. No.: B13747349
CAS No.: 2633-95-6
M. Wt: 166.26 g/mol
InChI Key: KRYSMAVDGZCJFJ-UHFFFAOYSA-N
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Description

3-Allyl-6-methylhept-5-en-2-one is an organic compound with the molecular formula C11H18O. It is known for its distinctive fruity aroma and is often used in the flavor and fragrance industry. This compound is also utilized as an intermediate in the synthesis of various other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-methylhept-5-en-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification process may involve advanced techniques such as fractional distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-methylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-6-methylhept-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-6-methylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: Another compound with a similar structure but lacking the allyl group.

    3-Allyl-6-methylhept-5-en-2-ol: A related alcohol derivative.

Uniqueness

3-Allyl-6-methylhept-5-en-2-one is unique due to its specific combination of an allyl group and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

2633-95-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-methyl-3-prop-2-enylhept-5-en-2-one

InChI

InChI=1S/C11H18O/c1-5-6-11(10(4)12)8-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3

InChI Key

KRYSMAVDGZCJFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC=C)C(=O)C)C

Origin of Product

United States

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